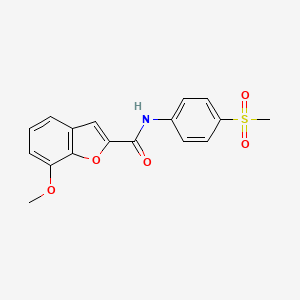

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(4-methylsulfonylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-14-5-3-4-11-10-15(23-16(11)14)17(19)18-12-6-8-13(9-7-12)24(2,20)21/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHGVARVEKEHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction between the benzofuran derivative and an appropriate amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Sulfonylation: The methylsulfonyl group can be introduced by reacting the amine with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-hydroxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide.

Reduction: Formation of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-amine.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Neuroprotective and Antioxidant Effects

Anticancer Activity

- Compound 70 : A structural analog with a 4-(methylsulfonyl)phenyl group and piperidinylmethyl side chain showed moderate anticancer activity (IC₅₀ = 5–10 μM in leukemia cells). The methylsulfonyl group likely enhances interactions with hydrophobic kinase domains .

- Compound 73 (R = 4-CN) : Lower activity (IC₅₀ > 20 μM) suggests electron-deficient groups like -CN may reduce efficacy compared to -SO₂CH₃ .

Physicochemical Properties

- Methylsulfonyl vs.

- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., Compound 1j) improve antioxidant activity but may reduce metabolic stability due to susceptibility to glucuronidation .

Computational and Docking Studies

Automated docking studies (e.g., Lamarckian genetic algorithm in AUTODOCK 3.0) predict that the methylsulfonyl group in the target compound forms strong hydrogen bonds with polar residues (e.g., Asp or Glu) in NMDA receptors or kinase ATP-binding pockets, aligning with observed activities in analogs .

Biological Activity

7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its unique chemical structure, which combines a benzofuran core with various functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- Benzofuran core : A bicyclic structure that contributes to the compound's biological properties.

- Methoxy group : Enhances lipophilicity and bioavailability.

- Methylsulfonyl group : Potentially involved in interactions with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : It may interact with receptors that modulate cell signaling pathways related to apoptosis and cell growth.

- Cell Cycle Regulation : Evidence suggests it could influence cell cycle progression, particularly in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related benzofuran derivatives have shown:

- Inhibition of Cell Proliferation : Compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, including hepatocellular carcinoma (HCC).

- Induction of Apoptosis : Mechanisms include upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BMBF | Huh7 (HCC) | 38.15 | Apoptosis induction |

| Similar | A2780 (Ovarian) | <20 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Broad-Spectrum Activity : Related benzofuran compounds have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Study on Hepatocellular Carcinoma (HCC) :

- Objective : To evaluate the effect of a benzofuran derivative on Huh7 cells.

- Findings : The compound significantly inhibited cell migration and invasion, suggesting potential use in metastasis prevention. It also altered the expression of integrin α7 and affected downstream signaling pathways such as FAK/AKT .

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.